(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester
Overview
Description
(2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester typically involves the reaction of pyrrole derivatives with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: (2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It may be used in assays to investigate its effects on biological systems.
Medicine: The compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: In the industrial sector, this compound is used in the formulation of pesticides, herbicides, and other agrochemicals. Its properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- Carbamic acid methyl ester
- Carbamic acid propyl ester
- Carbamic acid butyl ester
Comparison: Compared to other carbamate derivatives, (2-CarbaMoyl-pyrrol-1-yl)-carbaMic acid ethyl ester may exhibit unique properties due to the presence of the pyrrole ring This structural feature can influence its reactivity, biological activity, and potential applications
Properties
IUPAC Name |
ethyl N-(2-carbamoylpyrrol-1-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-2-14-8(13)10-11-5-3-4-6(11)7(9)12/h3-5H,2H2,1H3,(H2,9,12)(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNKNTMUZVUAHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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